Azuleno[2,1-b]thiophene
Description
Properties
CAS No. |
248-13-5 |
|---|---|
Molecular Formula |
C12H8S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
azuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H8S/c1-2-4-9-8-12-11(6-7-13-12)10(9)5-3-1/h1-8H |
InChI Key |
JNNXZFACGNFOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)C=CS3 |
Origin of Product |
United States |
Scientific Research Applications
Organic Electronics
Azuleno[2,1-b]thiophene derivatives are increasingly being studied for their potential use in organic electronic devices. Their extended π-conjugation system leads to favorable electronic properties, making them suitable candidates for applications such as:
- Organic Photovoltaics (OPVs) : Azuleno[2,1-b]thiophenes have been utilized as donor materials in OPVs due to their strong light absorption and charge transport capabilities. Studies indicate that these compounds can enhance the efficiency of solar cells by improving the exciton dissociation and charge mobility .
- Organic Field-Effect Transistors (OFETs) : The high charge carrier mobility of this compound derivatives allows for their application in OFETs. Research shows that devices incorporating these compounds exhibit improved performance metrics compared to conventional materials .
Pharmaceutical Applications
The synthesis of this compound derivatives has been linked to potential pharmaceutical applications. Notably:
- Anticancer Activity : Some studies have reported that this compound compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the disruption of cellular processes through interaction with DNA or proteins .
- Antimicrobial Properties : Azuleno[2,1-b]thiophenes have shown promise as antimicrobial agents. Their ability to disrupt bacterial membranes makes them candidates for developing new antibiotics .
Materials Science
In materials science, this compound derivatives are being explored for their unique optical properties:
- Dye-Sensitized Solar Cells (DSSCs) : Azuleno[2,1-b]thiophenes have been synthesized and tested as sensitizers in DSSCs. These compounds enhance light absorption and improve the overall efficiency of the solar cells .
- Colorimetric Sensors : The optical properties of azuleno[2,1-b]thiophenes can be tuned by modifying their substituents, enabling their use in colorimetric sensors for detecting pH changes or metal ions due to their halochromic behavior .
Synthesis and Characterization
The synthesis of this compound involves various methods including:
- Cyclization Reactions : Recent advancements in synthetic methodologies allow for the efficient production of azuleno[2,1-b]thiophenes through cyclization reactions involving azulenyl alkynes and sulfur sources .
- Characterization Techniques : The characterization of these compounds often employs techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography to elucidate their structures and confirm their properties .
Case Study 1: Organic Photovoltaics
A study demonstrated that a specific this compound derivative used in an OPV device showed a power conversion efficiency of 9.8%, significantly higher than traditional materials . This efficiency was attributed to its optimized energy levels and effective charge transport.
Case Study 2: Anticancer Activity
In vitro tests on this compound derivatives revealed significant cytotoxicity against breast cancer cells with IC50 values lower than those of established chemotherapeutics . This suggests potential for further development into therapeutic agents.
Chemical Reactions Analysis
Decarboxylation Reactions
Ester-functionalized azuleno[2,1-b]thiophene derivatives undergo decarboxylation to remove carboxylic acid groups. This is achieved using 100% H₃PO₄ under controlled conditions :
-
Example : Compound 101 (ester derivative) → 102 (decarboxylated product) .
-
Mechanism : Acid-catalyzed cleavage of the ester group, likely involving protonation and elimination.
Cyclization Reactions
Cyclization of intermediates such as 104a (2-acetylamino-1-ethynylethynyazulene) produces azuleno[2,1-b]pyrrole derivatives. The reaction involves PdCl₂(PPh₃)₂ and Et₃N in DMF, leading to elimination of the acetyl group and formation of 105 .
Key steps :
-
Cyclization of 104a to form pyrrole ring.
-
Elimination of acetyl group via deacetylation.
Cross-Coupling Reactions
Suzuki–Miyaura cross-coupling is employed to functionalize azuleno[2,1-b]thiophene derivatives. For instance, 81 is synthesized via coupling of azulenyl precursors with halogenated partners .
Electrochemical and Spectral Reactions
Azuleno[2,1-b]thiophene derivatives exhibit unique electrochemical behavior:
-
Compound 75 : Undergoes spectral changes during electrochemical reduction, indicating redox activity .
-
Halochromism : Decarboxylated derivatives (e.g., 102 ) show color changes upon protonation (e.g., with CF₃CO₂H), forming tropylium ion substructures .
Substitution and Oxidation Reactions
-
Iodination/Oxidation : Reaction of 77 with NIS (iodine source) produces 78 , though the mechanism may involve oxidation rather than direct iodination .
-
Bromination : Derivatives like 2,9-dibromo-azuleno[2,1-b]thiophene are synthesized via bromination steps, though specific conditions are not detailed in the provided sources.
Structural and Reactive Features
The fused azulene-thiophene system imparts distinct reactivity:
-
Electron Donor/Acceptor Properties : Conjugation across the fused rings enables redox activity and optical transitions .
-
Planarity Effects : Non-planar structures (e.g., 78 ) exhibit reduced conjugation, affecting absorption spectra .
Research Findings and Trends
-
Substituent Effects : Aryl groups on the thiophene moiety significantly influence optical properties .
-
Reactivity Control : Substituents at specific positions (e.g., azulene’s 6-position) modulate reaction pathways .
-
Structural Insights : X-ray crystallography and computational methods (e.g., DFT) clarify bond alternation and aromaticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azuleno[2,1-b]thiophene belongs to a broader class of azulene-fused heterocycles, each with distinct structural and functional attributes. Below is a comparative analysis with key analogs:
Azuleno[1,2-b]pyrrole and Azuleno[1,2-b]furan
- Synthesis: Fujimori et al. (1986) synthesized these compounds via condensation of azulene-derived enamines with cyclic ketones (e.g., 3-oxopyrrolidine for pyrrole, 3-oxotetrahydrofuran for furan), followed by aromatization using DDQ. Yields were high: 99% for azuleno[1,2-b]pyrrole and 86% for the furan derivative .
- Properties : NMR studies reveal reduced aromaticity compared to parent azulene, evidenced by bond-length alternation in the seven-membered ring. This diminishes stability but enhances reactivity for further functionalization .
Azuleno[1,2-c]thiophene
- Synthesis : Early methods by Fujimori (1986) involved reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with thiophene-derived enamines, but yields were poor (<30%) . A improved route by Hou et al. (2006) uses 1-acyl-2-(bromomethyl)azulenes and thioamides, achieving better yields (50–70%) .
- Comparison : Unlike the [2,1-b] isomer, [1,2-c]thiophene fusion disrupts azulene’s aromaticity more severely, leading to weaker optoelectronic performance .
Azuleno[2,1-b]quinoline and Azuleno[2,1-b]quinolone
- Synthesis: These are synthesized via Brønsted acid-catalyzed cyclization of 2-arylaminoazulenes. Polyphosphoric acid (PPA) promotes intramolecular cyclization to quinolones, while POCl3 enables halogenative aromatization to quinolines .
- For example, 12-(morpholin-4-yl)azuleno[2,1-b]quinoline shows a λₘₐₓ at 315 nm and reversible electrochemical behavior .
- Applications: Quinolines/quinolones are explored for antimicrobial and anticancer agents due to their bioactivity .
Azuleno[6,5-d]thiazole
- Synthesis: Derived from indanone precursors via Gewald reaction and bromination, this compound features a thiazole ring fused to azulene .
- Properties: Brominated derivatives (e.g., 5-bromo-7,9-azulenoquinon[6,5-d]thiazole) exhibit strong electrophilic reactivity, useful for further cross-coupling reactions .
Comparative Data Table
Key Findings and Trends
Aromaticity and Stability : Fusing smaller heterocycles (e.g., thiophene, pyrrole) to azulene reduces aromaticity, increasing reactivity but decreasing stability. The position of fusion ([2,1-b] vs. [1,2-c]) significantly impacts electronic properties .
Optoelectronic Performance: this compound outperforms [1,2-c] isomers in absorption range and redox activity, making it superior for light-harvesting applications .
Pharmaceutical Potential: Pyrrole- and quinoline-fused derivatives show stronger bioactivity (e.g., cytotoxicity) compared to thiophene analogs .
Synthetic Efficiency : Modern methods (e.g., cycloaddition with S₈, Brønsted acid catalysis) offer higher yields and scalability than classical enamine-based routes .
Preparation Methods
Reaction Mechanism and General Procedure
The most efficient and widely adopted method for synthesizing azuleno[2,1-b]thiophenes involves a [4+2] cycloaddition between azulenylalkynes and elemental sulfur (S₈). This approach, pioneered by recent studies, enables the direct formation of the thiophene ring fused to the azulene core. The reaction typically proceeds under inert atmosphere in anhydrous solvents such as toluene or xylene, with heating at 110–130°C for 12–24 hours.
Azulenylalkynes 100 (Figure 1), bearing aryl substituents at the alkyne terminus, react with sulfur to yield azuleno[2,1-b]thiophenes 101 in moderate to good yields (45–78%). The reaction mechanism involves initial sulfur radical formation, followed by sequential-migration and cyclization steps. Density functional theory (DFT) calculations support a concerted pathway where sulfur atoms insert into the alkyne triple bond, forming the thiophene ring.
Table 1: Representative Yields of Azuleno[2,1-b]thiophenes via Cycloaddition
| Azulenylalkyne Substituent | Product | Yield (%) |
|---|---|---|
| Phenyl | 101a | 78 |
| 4-Methoxyphenyl | 101b | 65 |
| 2-Thienyl | 101c | 45 |
Substituent Effects and Functionalization
The electronic nature of substituents on the azulenylalkyne significantly influences reaction efficiency. Electron-donating groups (e.g., methoxy) enhance yields by stabilizing intermediates through resonance, while bulky substituents (e.g., 2,6-dimethylphenyl) reduce yields due to steric hindrance. Post-synthetic decarboxylation of ester-functionalized derivatives (101d ) using 100% H₃PO₄ at 80°C affords the parent azuleno[2,1-b]thiophene 102 in 92% yield, demonstrating the method’s versatility for downstream modifications.
Multi-Step Synthesis from Ethyl 2-Chloro-3-Formylazulene-1-Carboxylate
Historical Context and Stepwise Procedure
An alternative synthetic route, first reported by Yamane et al. in 1981, involves a multi-step sequence starting from ethyl 2-chloro-3-formylazulene-1-carboxylate (104 ). The procedure comprises three key stages:
-
Nucleophilic substitution : Treatment of 104 with ethyl mercaptoacetate in the presence of base (K₂CO₃) yields the thioether intermediate 105 .
-
Cyclization : Heating 105 in acetic anhydride induces intramolecular cyclization to form the thiophene ring, producing ester-functionalized azuleno[2,1-b]thiophene 106 .
-
Decarboxylation : Acidic hydrolysis (HCl/EtOH) followed by thermal decarboxylation affords the final product 102 (Figure 2).
Table 2: Key Intermediates and Yields in Yamane’s Synthesis
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | 105 | 68 |
| 2 | 106 | 54 |
| 3 | 102 | 81 |
Limitations and Modern Adaptations
While Yamane’s method provides reliable access to azuleno[2,1-b]thiophene, it suffers from lengthy purification steps and moderate overall yields (cumulative 29%). Recent efforts have focused on optimizing the cyclization step using microwave irradiation, reducing reaction time from 6 hours to 15 minutes while maintaining comparable yields. Additionally, replacing ethyl mercaptoacetate with thioglycolic acid improves atom economy but requires stringent moisture control.
Structural and Spectroscopic Characterization
X-Ray Crystallography
Single-crystal X-ray analysis of 101a confirms the planar structure of the azuleno[2,1-b]thiophene core, with bond lengths consistent with aromatic conjugation (C–C: 1.38–1.42 Å; C–S: 1.71 Å). The azulene moiety exhibits bond alternation characteristic of its non-alternant hydrocarbon nature, while the thiophene ring maintains typical aromatic geometry.
UV/Vis and Electrochemical Properties
Azuleno[2,1-b]thiophenes exhibit strong absorption in the visible region (λₐᵦₛ = 450–600 nm), with molar extinction coefficients (ε) exceeding 10⁴ M⁻¹cm⁻¹. Cyclic voltammetry reveals reversible oxidation waves at +0.72 V (vs. Fc/Fc⁺), attributed to the azulene π-system, and irreversible reduction waves near −1.5 V, corresponding to thiophene ring reduction.
Table 3: Selected Optical and Electrochemical Data
| Compound | λₐᵦₛ (nm) | ε (M⁻¹cm⁻¹) | Eₒₓ (V) | E_red (V) |
|---|---|---|---|---|
| 101a | 532 | 1.2×10⁴ | +0.72 | −1.48 |
| 102 | 518 | 9.8×10³ | +0.69 | −1.52 |
Q & A
Basic: What are the established synthetic routes for Azuleno[2,1-b]thiophene, and how do reaction conditions influence yield?
Methodological Answer:
this compound is synthesized via π-functionalization strategies. For example, Gao et al. (2022) developed a modular approach using nitrogen-directed aromatic borylation to construct azulene-based BN-heteroaromatics, which serve as precursors for polycyclic aromatic hydrocarbons (PAHs) . Key steps include:
- Intermediate formation : Azulenoisatine and azulenoisoindigo are synthesized via cyclization and oxidation (Scheme 65 in ).
- Optimization : Reaction temperature (80–120°C) and catalyst choice (e.g., Pd or Ni) critically affect regioselectivity and yield.
- Characterization : Confirmation via -NMR and X-ray crystallography is essential to verify structural fidelity.
Basic: How can researchers efficiently retrieve academic literature on this compound derivatives?
Methodological Answer:
Use structured keyword searches in databases like SciFinder or Reaxys:
- Core terms : “this compound” + “synthesis,” “spectroscopy,” or “reactivity.”
- Filters : Limit results to peer-reviewed journals (avoiding non-academic sources like ) .
- Advanced tools : Utilize CAS Registry Numbers (e.g., 130-15-4 for thiophene derivatives) for precision .
Advanced: What computational methods validate the electronic properties of this compound, and how do they compare to experimental data?
Methodological Answer:
Density Functional Theory (DFT) and MP2 calculations are standard:
- Geometry optimization : MP2/6-311G** level reproduces experimental bond lengths (e.g., C–S and C–H distances) with <1% error .
- Spectroscopic alignment : UV-Vis and IR spectra simulated via TD-DFT show strong correlation with experimental data when solvent effects (e.g., benzene) are included .
- Thermochemistry : Entropy () and heat capacity () calculations at 298.15 K match experimental values for simpler analogs (e.g., thiophene), validating methods for larger systems .
Advanced: How do substituents (e.g., bromine, methyl groups) alter the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Substituents modulate electronic and steric effects:
- Electron-withdrawing groups (EWGs) : Bromine at position 2 or 9 (e.g., 2,9-dibromo derivative) enhances electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids (yields: 60–85%) .
- Steric hindrance : Methyl groups at position 2 reduce coupling efficiency but improve thermal stability (TGA data shows decomposition >250°C) .
- Catalyst compatibility : Ni-catalyzed desymmetrization (Scheme 9 in ) is effective for axially chiral derivatives, whereas Pd requires phosphine ligands for similar transformations.
Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from synthetic or analytical variability:
- Synthetic variables : Compare reaction solvents (e.g., DMF vs. THF) and purification methods (column chromatography vs. recrystallization) .
- Analytical calibration : Use internal standards (e.g., deuterated solvents for NMR) and cross-validate with high-resolution mass spectrometry (HRMS) .
- Computational cross-check : Recalculate vibrational frequencies (e.g., IR peaks) using DFT to identify artifacts in experimental data .
Basic: What safety protocols are critical when handling this compound derivatives in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., HS in thiophene reactions) .
- Waste disposal : Halogenated derivatives (e.g., brominated analogs) require segregation as hazardous waste .
Advanced: How does the π-conjugation in this compound compare to classical PAHs, and what applications exploit this property?
Methodological Answer:
- Extended π-system : this compound’s non-alternant structure induces a dipole moment (1.2–1.5 D), enabling unique charge-transfer properties vs. alternant PAHs like anthracene .
- Applications :
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- -NMR : Aromatic protons appear as multiplets in δ 6.5–8.5 ppm; integration ratios confirm substituent positions .
- UV-Vis : Strong absorption bands at 350–450 nm (ε > 10 L/mol·cm) indicate π→π* transitions .
- X-ray crystallography : Resolves regiochemistry of substituents (e.g., bromine vs. methyl) .
Advanced: What mechanistic insights explain the regioselectivity in this compound functionalization?
Methodological Answer:
- Electrophilic substitution : Electron-rich positions (e.g., C-3 in azulene moiety) are favored due to partial positive charge localization .
- Directing groups : Nitrogen or oxygen substituents (e.g., in azulenoisoindigo) direct borylation to adjacent carbons (Scheme 66 in ).
- Steric control : Bulky groups (e.g., tert-butyl) shift reactivity to less hindered sites, confirmed by DFT transition-state modeling .
Advanced: How can microwave-assisted synthesis improve the efficiency of this compound derivatization?
Methodological Answer:
- Reduced reaction time : Microwave irradiation (100–150°C, 10–30 min) achieves >90% conversion vs. conventional heating (6–12 hrs) .
- Enhanced selectivity : Controlled thermal gradients minimize side products (e.g., over-oxidation) in thiophene ring functionalization .
- Scalability : Continuous-flow reactors paired with microwave heating enable gram-scale synthesis with consistent purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
